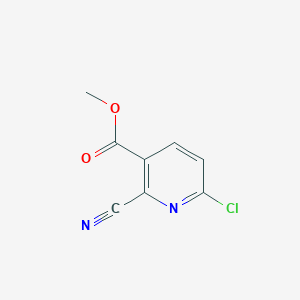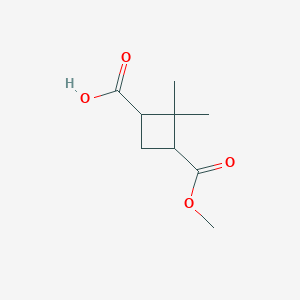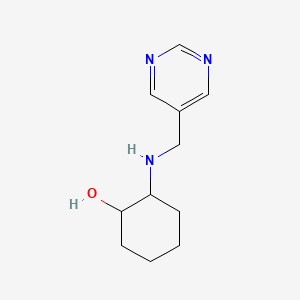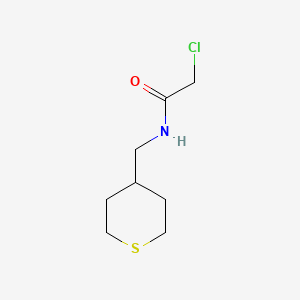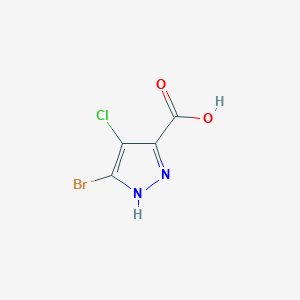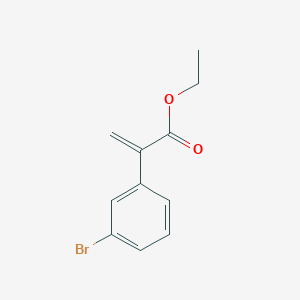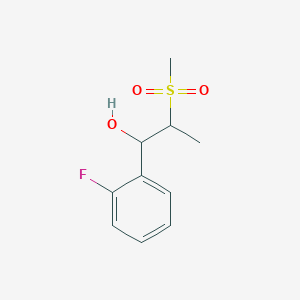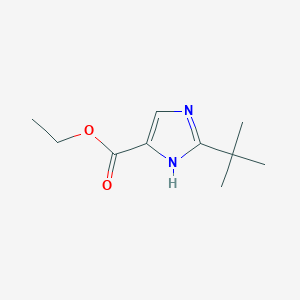![molecular formula C15H25NO4 B13016156 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a tert-butyl ester with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of automated systems to monitor temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in molecular biology and pharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. These features confer unique reactivity and binding properties, making it particularly useful in specialized applications .
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
7-O-tert-butyl 3-O-methyl 7-azaspiro[3.5]nonane-3,7-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-5-11(15)12(17)19-4/h11H,5-10H2,1-4H3 |
Clé InChI |
BIECPCHJOVRSBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)OC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


